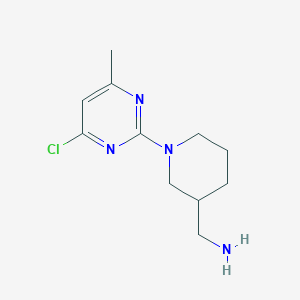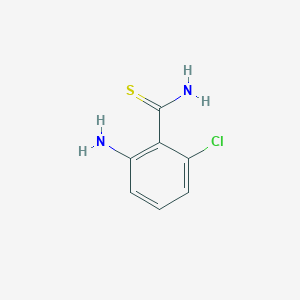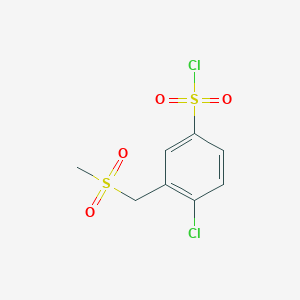
Dihydroxy(oxo)azanium;1,5-dimethylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxy(oxo)azanium;1,5-dimethylimidazole is a compound that combines the properties of an imidazole derivative with the unique characteristics of a dihydroxy(oxo)azanium group Imidazole derivatives are known for their versatility in various chemical reactions and their presence in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)azanium;1,5-dimethylimidazole typically involves the functionalization of the imidazole ring. One common method is the oxidation of 1,5-dimethylimidazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the dihydroxy(oxo)azanium group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
化学反応の分析
Types of Reactions
Dihydroxy(oxo)azanium;1,5-dimethylimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with lower oxidation states .
科学的研究の応用
Dihydroxy(oxo)azanium;1,5-dimethylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes
作用機序
The mechanism by which dihydroxy(oxo)azanium;1,5-dimethylimidazole exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. The dihydroxy(oxo)azanium group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
1,2-Dimethylimidazole: Similar in structure but lacks the dihydroxy(oxo)azanium group.
1-Hydroxyimidazole: Contains a hydroxyl group but not the dihydroxy(oxo)azanium group.
Imidazole N-oxides: Oxidized derivatives of imidazole with different functional groups.
Uniqueness
Dihydroxy(oxo)azanium;1,5-dimethylimidazole is unique due to the presence of both the imidazole ring and the dihydroxy(oxo)azanium group.
特性
分子式 |
C5H10N3O3+ |
|---|---|
分子量 |
160.15 g/mol |
IUPAC名 |
dihydroxy(oxo)azanium;1,5-dimethylimidazole |
InChI |
InChI=1S/C5H8N2.H2NO3/c1-5-3-6-4-7(5)2;2-1(3)4/h3-4H,1-2H3;(H2,2,3,4)/q;+1 |
InChIキー |
DIVUGRPTMWDIEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CN1C.[N+](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




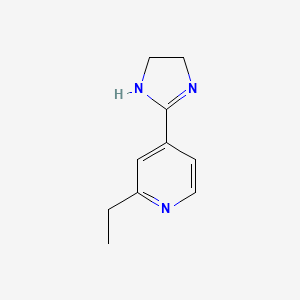

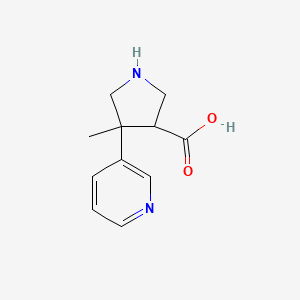

![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)



